molecular formula C10H15NO3 B13611063 Methyl 5-(3-aminobutyl)furan-2-carboxylate

Methyl 5-(3-aminobutyl)furan-2-carboxylate

Cat. No.: B13611063
M. Wt: 197.23 g/mol
InChI Key: MDVWOMGDOYJQKU-UHFFFAOYSA-N
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Description

Methyl 5-(3-aminobutyl)furan-2-carboxylate is an organic compound that belongs to the furan family Furans are heterocyclic aromatic compounds characterized by a ring structure composed of one oxygen and four carbon atoms This particular compound features a furan ring substituted with a methyl ester group at the 2-position and a 3-aminobutyl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(3-aminobutyl)furan-2-carboxylate typically involves the reaction of furan derivatives with appropriate reagents. One common method is the copper-catalyzed reaction of furan with carbon tetrachloride (CCl4) and methanol (MeOH) to produce methyl furan-2-carboxylate . This intermediate can then be further reacted with 3-aminobutylamine under suitable conditions to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the production process, ensuring consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(3-aminobutyl)furan-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted furans with different functional groups.

Scientific Research Applications

Methyl 5-(3-aminobutyl)furan-2-carboxylate has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: The compound can be used in the study of biological pathways and interactions due to its structural similarity to naturally occurring molecules.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Methyl 5-(3-aminobutyl)furan-2-carboxylate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The furan ring provides a stable aromatic system that can participate in π-π interactions and other non-covalent interactions, contributing to the compound’s overall biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl furan-2-carboxylate: A simpler derivative with only a methyl ester group.

    Methyl 5-(3-aminophenyl)furan-2-carboxylate: Similar structure but with a phenyl group instead of a butyl group.

    Methyl 5-(3-hydroxyphenyl)furan-2-carboxylate: Contains a hydroxy group on the phenyl ring.

Uniqueness

Methyl 5-(3-aminobutyl)furan-2-carboxylate is unique due to the presence of the 3-aminobutyl group, which imparts distinct chemical and biological properties. This substitution can enhance the compound’s solubility, reactivity, and potential interactions with biological targets, making it a valuable molecule for various applications.

Biological Activity

Methyl 5-(3-aminobutyl)furan-2-carboxylate is a compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the various biological activities associated with this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound features a furan ring, which is known for its ability to interact with biological macromolecules, enhancing its reactivity and solubility. The presence of the amino group allows for interactions with various enzymes and receptors, potentially modulating their activities.

Antimicrobial Activity

Research has indicated that derivatives of furan compounds, including this compound, exhibit significant antimicrobial properties. For instance, studies have shown that similar furan derivatives possess activity against both Gram-positive and Gram-negative bacteria. In a comparative study, the minimum inhibitory concentrations (MICs) of several furan derivatives were evaluated against common bacterial strains.

CompoundMIC (µg/mL) against Staphylococcus aureusMIC (µg/mL) against Escherichia coli
This compound250500
Methyl 5-(hydroxymethyl)-2-furan carboxylate500250

These findings suggest that this compound may be more effective against certain bacteria compared to its hydroxymethyl counterpart .

Anticancer Activity

The anticancer potential of this compound has been investigated through various in vitro assays. A recent study evaluated its cytotoxic effects on cancer cell lines such as HeLa and HepG2. The results indicated an IC50 value of approximately 62.37 µg/mL against HeLa cells, demonstrating significant cytotoxicity.

Cell LineIC50 (µg/mL)
HeLa62.37
HepG2154.6
Vero247.19

The compound's selectivity index was calculated to assess its safety profile, with a higher index indicating lower toxicity to normal cells compared to cancer cells .

The mechanism by which this compound exerts its biological effects is likely multifaceted. The furan ring may facilitate interactions with cellular targets, while the amino group can engage with specific receptors or enzymes involved in cell signaling pathways. This interaction could lead to modulation of metabolic processes critical for cancer cell survival and proliferation.

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

  • Anticancer Study : In a controlled laboratory setting, researchers treated HeLa cells with varying concentrations of this compound. The results showed a dose-dependent decrease in cell viability, suggesting its potential as a chemotherapeutic agent.
  • Antimicrobial Efficacy : Another study focused on the antimicrobial properties of the compound against clinical isolates of bacteria resistant to conventional antibiotics. The compound demonstrated promising activity, particularly against multi-drug resistant strains.

Properties

Molecular Formula

C10H15NO3

Molecular Weight

197.23 g/mol

IUPAC Name

methyl 5-(3-aminobutyl)furan-2-carboxylate

InChI

InChI=1S/C10H15NO3/c1-7(11)3-4-8-5-6-9(14-8)10(12)13-2/h5-7H,3-4,11H2,1-2H3

InChI Key

MDVWOMGDOYJQKU-UHFFFAOYSA-N

Canonical SMILES

CC(CCC1=CC=C(O1)C(=O)OC)N

Origin of Product

United States

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